4-oxo-4-(2-pentanoylhydrazino)butanoic acid
Overview
Description
4-oxo-4-(2-pentanoylhydrazino)butanoic acid, also known as PBA, is a synthetic compound that has been widely studied for its potential applications in various fields of science. PBA is a derivative of butyric acid and has a unique structure that makes it a promising candidate for various research applications.
Mechanism of Action
4-oxo-4-(2-pentanoylhydrazino)butanoic acid exerts its effects by chelating metal ions and forming stable complexes. This property makes 4-oxo-4-(2-pentanoylhydrazino)butanoic acid a useful tool in various biochemical and physiological studies. 4-oxo-4-(2-pentanoylhydrazino)butanoic acid has also been shown to modulate gene expression and inhibit histone deacetylases, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
4-oxo-4-(2-pentanoylhydrazino)butanoic acid has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-bacterial properties. 4-oxo-4-(2-pentanoylhydrazino)butanoic acid has also been shown to modulate glucose metabolism and improve insulin sensitivity, making it a potential candidate for the treatment of diabetes.
Advantages and Limitations for Lab Experiments
4-oxo-4-(2-pentanoylhydrazino)butanoic acid has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, 4-oxo-4-(2-pentanoylhydrazino)butanoic acid can also be toxic at high concentrations, and its effects on different cell types may vary. Therefore, caution should be taken when using 4-oxo-4-(2-pentanoylhydrazino)butanoic acid in lab experiments, and further studies are needed to determine its optimal concentration and conditions for use.
Future Directions
There are several future directions for 4-oxo-4-(2-pentanoylhydrazino)butanoic acid research, including exploring its potential as a drug candidate for various diseases, investigating its effects on different cell types and tissues, and developing new synthetic methods for 4-oxo-4-(2-pentanoylhydrazino)butanoic acid derivatives. Furthermore, the use of 4-oxo-4-(2-pentanoylhydrazino)butanoic acid in combination with other drugs or therapies may enhance its therapeutic effects and improve patient outcomes. Overall, 4-oxo-4-(2-pentanoylhydrazino)butanoic acid is a promising compound with a wide range of potential applications in various fields of science, and further research is needed to fully understand its mechanisms of action and therapeutic potential.
Scientific Research Applications
4-oxo-4-(2-pentanoylhydrazino)butanoic acid has been studied extensively for its potential applications in various fields of science, including medicine, biology, and chemistry. Researchers have explored the use of 4-oxo-4-(2-pentanoylhydrazino)butanoic acid as a chelating agent, a catalyst, and a potential drug candidate.
properties
IUPAC Name |
4-oxo-4-(2-pentanoylhydrazinyl)butanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O4/c1-2-3-4-7(12)10-11-8(13)5-6-9(14)15/h2-6H2,1H3,(H,10,12)(H,11,13)(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBRSWESHRCVHQG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NNC(=O)CCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Oxo-4-(2-pentanoylhydrazinyl)butanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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